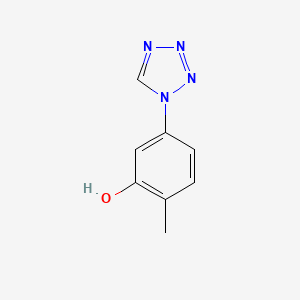

2-methyl-5-(1H-tetrazol-1-yl)phenol

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to the field of chemistry, particularly in the development of pharmaceuticals and functional materials. uomus.edu.iq The tetrazole ring, a five-membered ring with four nitrogen atoms and one carbon atom, is a prominent member of this class. nih.gov First synthesized in 1885, tetrazoles have a high nitrogen content, which imparts unique chemical properties. nih.gov

The synthesis of tetrazole derivatives is a significant area of focus in modern organic chemistry. The most common method for creating 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govbohrium.com For 1,5-disubstituted tetrazoles, such as the compound , multicomponent reactions like the Ugi-azide reaction are often employed, offering a direct route to complex molecules. core.ac.ukmdpi.com The development of efficient and environmentally friendly synthetic methods for these compounds remains an active area of research. beilstein-journals.org

The combination of a tetrazole with a phenol (B47542) creates a bifunctional molecule with potential for diverse chemical transformations and applications. The phenol group can undergo various reactions, including electrophilic aromatic substitution, which allows for further functionalization of the aromatic ring. britannica.com

Significance of Tetrazole and Phenol Moieties in Complex Molecular Architectures

Both tetrazole and phenol moieties are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. benthamdirect.comresearchgate.net

The tetrazole moiety is often used as a bioisostere for the carboxylic acid group. hilarispublisher.comtandfonline.com This is due to their similar pKa values and planar structures, which allow the tetrazole to mimic the interactions of a carboxylic acid with biological targets like enzymes and receptors. rug.nl However, the tetrazole group can offer advantages over a carboxylic acid, such as improved metabolic stability, increased lipophilicity (which can enhance cell membrane penetration), and better bioavailability. hilarispublisher.comtandfonline.com The nitrogen atoms in the tetrazole ring can also participate in hydrogen bonding, which is crucial for molecular recognition processes. rug.nl

The phenol moiety is also a key structural feature in many natural products and pharmaceuticals. researchgate.net The hydroxyl group of a phenol is a potent hydrogen bond donor and can interact strongly with proteins. nih.gov This ability, combined with the hydrophobic nature of the benzene (B151609) ring, contributes to the biological activity of many phenolic compounds. nih.gov Phenols are well-known for their antioxidant properties, which arise from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. nih.gov The presence of a methyl group on the phenol ring, as in 2-methyl-5-(1H-tetrazol-1-yl)phenol, can influence the electronic properties and steric environment of the molecule, potentially affecting its reactivity and biological activity.

The combination of these two moieties in one molecule could lead to synergistic effects, creating compounds with unique physicochemical and biological properties.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid, Tetrazole, and Phenol Moieties

| Feature | Carboxylic Acid | Tetrazole | Phenol |

| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | ~10 |

| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor | Donor and Acceptor |

| Bioisosterism | N/A | Carboxylic Acid, cis-Amide | Can be part of larger bioisosteric replacements |

| Metabolic Stability | Susceptible to various metabolic pathways | Generally more stable than carboxylic acids | Can undergo oxidation and conjugation |

Overview of Current Research Trajectories and Open Questions for this compound

While direct research on this compound is not extensively documented in publicly available literature, the research on related compounds provides a clear indication of potential future directions.

Current Research Trajectories for Related Compounds:

Medicinal Chemistry: A major focus is the synthesis of new tetrazole derivatives as potential therapeutic agents. benthamdirect.com Research on compounds with similar structures has explored their use as anticancer, antibacterial, antifungal, and antihypertensive agents. benthamdirect.comtandfonline.com For example, the synthesis of novel 4-Chloro-2- [(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its metal complexes has been reported, with studies on their biological activity. scirp.org

Materials Science: Nitrogen-rich compounds like tetrazoles are being investigated for their potential as high-energy materials. researchgate.net

Catalysis: Tetrazole derivatives are being explored as ligands in coordination chemistry and for the development of novel catalysts. researchgate.netresearchgate.net

Open Questions for this compound:

Synthesis: What is the most efficient and scalable synthetic route to produce this compound with high purity?

Physicochemical Properties: What are the specific pKa, solubility, and lipophilicity of this compound? How does the position of the methyl group on the phenol ring influence these properties compared to other isomers?

Biological Activity: Does this compound exhibit any significant biological activity, for instance, as an enzyme inhibitor or receptor modulator? Given the prevalence of related compounds in drug discovery, this is a critical area for investigation.

Material Properties: Could this compound or its derivatives have applications in materials science, for example, as a ligand for metal-organic frameworks or as a component of energetic materials?

Conformational Analysis: What is the preferred three-dimensional conformation of the molecule, and how does this influence its potential interactions with biological targets?

The lack of specific data on this compound highlights it as a novel compound with untapped potential for research and development across various scientific disciplines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(tetrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-6-2-3-7(4-8(6)13)12-5-9-10-11-12/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAFUMWYLCVIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NN=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 2 Methyl 5 1h Tetrazol 1 Yl Phenol

Fundamental Reactivity of the Tetrazole Ring in 2-Methyl-5-(1H-tetrazol-1-yl)phenol

The tetrazole ring is a unique heterocyclic system with four nitrogen atoms, which imparts it with a set of characteristic reactivities. These include tautomeric equilibria, susceptibility to alkylation and acylation at its nitrogen atoms, and a general resistance to electrophilic and nucleophilic substitution on the ring itself.

Tautomeric Equilibria and Their Influence on Reactivity

5-Substituted tetrazoles can exist in two main tautomeric forms: the 1H- and 2H-isomers. nih.govmdpi.com In solution, the 1H-tautomer is generally the predominant and more stable form, while the 2H-tautomer has been found to be more stable in the gas phase. nih.govmdpi.com The position of this equilibrium can be significantly influenced by the polarity of the solvent and the nature of the substituents on the tetrazole ring. acs.org This tautomerism is a critical factor in determining the reactivity of the tetrazole ring, as the different tautomers exhibit distinct chemical and physicochemical properties. researchgate.net For instance, the specific tautomeric form present will dictate the site of subsequent reactions such as alkylation.

Computational studies have provided insights into the energetic favorability of these tautomers. High-level ab initio calculations have been used to determine the relative energies of various tetrazole and triazole tautomers with high precision. nih.govresearchgate.net These studies have confirmed the greater stability of the 1H-tautomer in many cases. nih.gov The interconversion between these tautomers is thought to proceed through tight ion-pair intermediates. acs.org

Nitrogen Alkylation and Acylation Reactions

The nitrogen atoms of the tetrazole ring are susceptible to alkylation and acylation reactions. The alkylation of 5-substituted tetrazoles is a common method for producing 2-substituted and 2,5-disubstituted tetrazoles. researchgate.net A variety of alkylating agents can be employed, including alkyl halides and alkyl sulfates. researchgate.net However, a significant challenge in these reactions is the lack of regioselectivity, as alkylation can occur at both the N1 and N2 positions of the tetrazole ring, leading to a mixture of isomers. researchgate.net

The ratio of the resulting N1 and N2 isomers is influenced by factors such as the steric hindrance of substituents and the interaction of unshared electron pairs. researchgate.net In many cases, alkylation tends to favor the N2 position. researchgate.net For instance, the reaction of 5-nitrotetrazole salts with alkyl halides and sulfates predominantly yields the N(2) regioisomers. researchgate.net A newer method for the alkylation of monosubstituted tetrazoles involves the diazotization of aliphatic amines, which has been shown to preferentially form 2,5-disubstituted tetrazoles. acs.org

Acylation of the tetrazole ring is also a known transformation. N-acyl tetrazoles can be synthesized by reacting an acyl halide with 1H-tetrazole in the presence of a base. google.com These acylated tetrazoles can then be used as acylating agents themselves. google.com In the gas phase, the reaction of a 5-substituted tetrazole with an acyl ion has been shown to lead to an N-acylated intermediate, which can then rearrange to form a 2,5-disubstituted-1,3,4-oxadiazole. nih.gov

Electrophilic and Nucleophilic Substitution on the Tetrazole Ring

The tetrazole ring is generally resistant to electrophilic substitution reactions due to the presence of multiple electron-withdrawing nitrogen atoms. bhu.ac.in This makes direct substitution on the ring challenging. However, certain activated nitroarenes containing a tetrazole ring have been shown to undergo nucleophilic substitution of hydrogen. thieme-connect.com

In some instances, the tetrazole ring can act as a leaving group. For example, in the reaction of 1-(4-nitrophenyl)-1H-tetrazole with arylacetonitriles in the presence of a strong base, the tetrazole ring was found to cleave faster than the formation of the expected σH-adduct. thieme-connect.com Additionally, nucleophilic aromatic substitution reactions have been reported for 5-(2-methoxyphenyl)tetrazole derivatives with organolithium reagents. acs.org The degradative acylation of 5-substituted-1H-tetrazoles with acyl halides is a known method for the synthesis of other heterocyclic systems. beilstein-journals.org

Reactivity of the Phenolic Moiety in this compound

The phenolic moiety of this compound possesses its own distinct reactivity, primarily centered around the hydroxyl group and the aromatic ring. This allows for a different set of chemical modifications compared to those targeting the tetrazole ring.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group of the phenol (B47542) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS) reactions. byjus.comnumberanalytics.com This is due to the ability of the hydroxyl group to donate electron density to the ring through resonance, which stabilizes the intermediate arenium ion. byjus.com The hydroxyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. byjus.comchemistrysteps.com

In the case of this compound, the directing effects of the hydroxyl, methyl, and tetrazolyl groups must be considered. The hydroxyl and methyl groups are both ortho, para-directing and activating. ulethbridge.cawikipedia.org The tetrazolyl group, being electron-withdrawing, is generally a deactivating, meta-directing group. ulethbridge.cawikipedia.org The interplay of these directing effects will determine the regioselectivity of EAS reactions.

Common EAS reactions for phenols include:

Nitration: Reaction with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com With concentrated nitric acid, polysubstitution can occur to form picric acid. byjus.commlsu.ac.in

Halogenation: Phenols readily undergo halogenation, even without a Lewis acid catalyst. byjus.com With bromine water, a tribromophenol precipitate is formed. byjus.commlsu.ac.in

Sulfonation: The reaction with sulfuric acid can yield either the ortho or para isomer depending on the reaction temperature. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: Phenols can undergo Friedel-Crafts reactions, though the strong activation by the hydroxyl group can sometimes lead to side reactions or polysubstitution. numberanalytics.commlsu.ac.in

O-Alkylation and O-Acylation of the Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions proceed via nucleophilic attack of the phenoxide ion, which is a better nucleophile than the neutral phenol.

O-Alkylation is typically achieved by reacting the phenol with an alkylating agent, such as an alkyl halide or dimethyl sulfate, in the presence of a base like sodium hydroxide. tandfonline.com This is a classic Williamson ether synthesis. tandfonline.com Catalytic methods for O-alkylation have also been developed using various acidic or basic catalysts with alkylating agents like methanol (B129727) or dimethyl carbonate. tandfonline.comresearchgate.net A copper-catalyzed O-alkylation of phenol derivatives using alkylsilyl peroxides as alkyl radical precursors has also been reported. rsc.org

O-Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, to form a phenolic ester. rsc.org This reaction can be catalyzed by either acid or base. Base catalysis, which proceeds through the more nucleophilic phenoxide ion, is common. Phase-transfer catalysis (PTC) has been shown to be a simple and efficient method for the synthesis of phenolic esters from phenols and alkanoyl chlorides. lew.rotandfonline.com Anhydrous conditions are often not required for these PTC reactions. lew.ro More recently, the use of organic salts as acylating reagents mediated by diethylaminosulfur trifluoride (DAST) has been reported as an efficient one-pot method for selective O-acylation of phenols. rsc.org

The choice between C-acylation (a Friedel-Crafts reaction on the ring) and O-acylation is dependent on the reaction conditions. O-acylation is generally favored under kinetic control, while C-acylation is favored under thermodynamic control, often in the presence of a Lewis acid like AlCl3.

Directed Synthesis of Structurally Diversified this compound Analogs

The synthesis of analogs from this compound can be systematically approached by leveraging the reactivity of its inherent functional groups. The phenolic -OH group is a prime site for etherification and esterification reactions, while the aromatic ring is susceptible to electrophilic substitution. The tetrazole ring itself can also undergo N-alkylation, although this often leads to a mixture of isomers.

Introduction of Additional Functional Groups

The introduction of new functionalities onto the this compound core can significantly alter its physicochemical properties. Key strategies include targeting the phenolic hydroxyl group and the aromatic ring.

Etherification and Esterification: The phenolic hydroxyl group can be readily converted into an ether or an ester. For instance, Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, can be used to introduce a variety of alkyl or substituted alkyl chains. Similarly, esterification with acyl chlorides or carboxylic anhydrides can furnish the corresponding ester derivatives. The synthesis of ester derivatives of a similar compound, 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, with various phenols highlights the feasibility of such transformations.

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic aromatic substitution, with the hydroxyl and methyl groups directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce further substituents onto the aromatic ring. For example, treatment with bromine in a non-polar solvent would likely lead to bromination at the positions ortho to the hydroxyl group.

A summary of potential functional group introductions is presented in the table below.

| Starting Material | Reagent(s) | Reaction Type | Potential Product(s) |

| This compound | Alkyl halide, Base | Williamson Ether Synthesis | 1-(3-(Alkoxy)-4-methylphenyl)-1H-tetrazole |

| This compound | Acyl chloride, Base | Esterification | 4-Methyl-3-(1H-tetrazol-1-yl)phenyl acetate (B1210297) |

| This compound | Br₂, Solvent | Halogenation | 2-Bromo-6-methyl-3-(1H-tetrazol-1-yl)phenol |

| This compound | HNO₃, H₂SO₄ | Nitration | 2-Methyl-4-nitro-5-(1H-tetrazol-1-yl)phenol |

This table presents plausible products based on known chemical reactivity. Specific reaction conditions would need optimization.

Construction of Hybrid Molecular Scaffolds

The core structure of this compound serves as a valuable building block for the synthesis of more complex, hybrid molecules. These hybrid structures can combine the pharmacophoric features of the starting phenol with other heterocyclic systems, potentially leading to novel biological activities.

Coupling Reactions: The phenolic hydroxyl group can be utilized in coupling reactions to link the molecule to other scaffolds. For example, O-alkylation with a reactive halide appended to another heterocyclic system can create ether-linked hybrids. The synthesis of pyrazole-tetrazole hybrids often involves such coupling strategies, where a tetrazole-containing fragment is linked to a pyrazole (B372694) core.

Multicomponent Reactions: Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step. The Ugi reaction, for instance, could potentially involve an aniline (B41778) derivative of this compound (synthesized via reduction of a corresponding nitro derivative) as the amine component, along with an aldehyde, an isocyanide, and a carboxylic acid to generate diverse and complex hybrid structures. The synthesis of tetrahydro-β-carboline-tetrazole hybrids has been successfully achieved using an Ugi MCR approach.

Cyclization Reactions: The phenolic starting material can be elaborated with functional groups that can then participate in cyclization reactions to form fused or spirocyclic systems. For instance, introducing a propargyl ether at the phenolic oxygen could set the stage for a subsequent intramolecular cycloaddition to form a new heterocyclic ring fused to the benzene (B151609) ring. The synthesis of a novel tetrazole from a quinazolinone structure demonstrates the utility of building upon one heterocyclic system to create another.

Below is a table outlining potential strategies for constructing hybrid molecular scaffolds.

| Starting Material Derivative | Reaction Type | Partner Molecule(s) | Potential Hybrid Scaffold |

| This compound | O-Alkylation | Halogenated heterocycle | Ether-linked bi-heterocycle |

| Amino-2-methyl-5-(1H-tetrazol-1-yl)phenol | Ugi MCR | Aldehyde, Isocyanide, Carboxylic acid | Complex acyclic peptide-like scaffold |

| Propargyl ether of this compound | Intramolecular Cycloaddition | - | Fused heterocyclic system |

This table presents plausible synthetic routes to hybrid molecules. The feasibility and outcome of these reactions would require experimental validation.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 1h Tetrazol 1 Yl Phenol and Its Analogs

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a definitive map of the molecular framework can be established.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignment

Proton NMR (¹H NMR) provides precise information about the chemical environment of hydrogen atoms within a molecule. For 2-methyl-5-(1H-tetrazol-1-yl)phenol and its analogs, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic, aliphatic, and labile protons.

The aromatic protons on the substituted benzene (B151609) ring typically appear as multiplets or distinct doublets and triplets in the downfield region, generally between δ 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution pattern on the ring. For instance, in an analog like 3-Bromo-4-(1H-tetrazol-5-yl)-phenol, the aromatic protons are observed at δ 8.13 (d), 7.84 (dd), and 7.09 (d) ppm. digitellinc.com The phenolic hydroxyl (-OH) proton is a labile proton and often appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration; in one analog, it was observed at δ 9.59 ppm. ipb.pt

The aliphatic protons, such as those of the methyl group (-CH₃) on the phenol (B47542) ring, resonate in the upfield region of the spectrum. The methyl protons of the quinazolinone ring in an analog appeared as a singlet at δ 3.3 ppm. beilstein-journals.org The proton on the tetrazole ring itself is also characteristic, often appearing as a sharp singlet in the downfield region, for example at δ 8.99–9.77 ppm in some 1,5-disubstituted tetrazoles. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Analogs of this compound

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | CDCl₃ | 9.59 (s, 1H, OH), 8.06 (d, 1H, Ph), 7.41 (t, 1H, Ph), 7.11 (d, 1H, Ph), 6.99 (t, 1H, Ph), 5.51 (s, 2H), 3.85 (s, 3H) | ipb.pt |

| 3-Bromo-4-(1H-tetrazol-5-yl)-phenol | DMSO-d₆ | 11.09 (br, 1H), 8.13 (d, 1H), 7.84 (dd, 1H), 7.09 (d, 1H) | digitellinc.com |

| 5-(p-Tolyl)-1H-tetrazole | DMSO-d₆ | 16.67 (br, 1H), 7.85 (d, 2H), 7.34 (d, 2H), 2.32 (s, 3H) | digitellinc.com |

| 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol | CDCl₃ | 7.8 (s, 1H, OH), 7.5 (d, 2H), 7.25 (s, 8H), 7.1 (d, 2H), 3.9 (s, 1H) | researchgate.net |

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Due to the symmetry of the phenol molecule, four distinct signals are typically observed for its six carbon atoms. science.gov In substituted analogs, the number of signals will vary based on the molecular symmetry.

The carbon atom of the tetrazole ring (C5) has a characteristic chemical shift. For 2,5-disubstituted tetrazoles, this signal is typically found downfield, in the range of 162–167 ppm, whereas for 1,5-regioisomers, it appears more upfield around 152–156 ppm. beilstein-journals.org For example, the tetrazole carbon in 2-(Adamantan-1-yl)-5-(p-tolyl)-2H-tetrazole appears at δ 164.2 ppm. nih.gov

The aromatic carbons of the phenol ring resonate between δ 110 and 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) is the most deshielded and appears furthest downfield in this range, as seen in analogs such as 3-Bromo-4-(1H-tetrazol-5-yl)-phenol where it appears at δ 157.17 ppm. digitellinc.com The carbon atom attached to the methyl group will be influenced by the alkyl substituent, and the methyl carbon itself will have a characteristic upfield resonance, typically around 20-25 ppm, as seen for the methyl group in 5-(p-Tolyl)-1H-tetrazole at δ 21.55 ppm. digitellinc.com

Table 2: Representative ¹³C NMR Spectral Data for Analogs of this compound

| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate | CDCl₃ | 165.06, 164.68, 156.42, 132.44, 127.50, 120.06, 117.62, 53.41, 53.38 | ipb.pt |

| 3-Bromo-4-(1H-tetrazol-5-yl)-phenol | DMSO-d₆ | 157.17, 154.71, 132.00, 128.73, 117.19, 117.02, 110.46 | digitellinc.com |

| 5-(p-Tolyl)-1H-tetrazole | DMSO-d₆ | 155.58, 141.75, 130.47, 127.42, 121.90, 21.55 | digitellinc.com |

| 2-(Adamantan-1-yl)-5-(m-tolyl)-2H-tetrazole | DMSO-d₆ | 164.2 (C-tetrazole), 137.1, 131.9, 130.4, 129.4, 126.9, 126.6 (C-Ar), 64.0, 42.1, 35.6, 29.3 (C-Ad), 21.5 (CH₃) | nih.gov |

Two-Dimensional NMR Techniques for Connectivity Mapping

While 1D NMR spectra identify the types and numbers of different nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously determining the complete molecular structure by revealing through-bond and through-space connectivities. ucl.ac.ukemerypharma.com For a molecule like this compound, several 2D NMR experiments would be invaluable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com It would confirm the connectivity between adjacent protons on the aromatic ring and reveal any long-range coupling between the methyl protons and nearby aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. ipb.ptnanalysis.com It provides a definitive link between the proton and carbon skeletons of the molecule, allowing for the direct assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). ipb.ptemerypharma.com HMBC is crucial for connecting molecular fragments. For the target compound, it would establish the connectivity between the protons on the phenyl ring and the tetrazole ring carbon, the methyl carbon, and the other aromatic carbons, thereby confirming the substitution pattern. For example, correlations would be expected from the methyl protons to the adjacent aromatic ring carbons.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques like FT-IR and UV-Vis provide complementary information regarding the functional groups and the conjugated π-electron system of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound and its analogs, the FT-IR spectrum would display several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group. In one analog, this appeared at 3610 cm⁻¹. nih.gov

C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹, for instance at 2926 cm⁻¹. digitellinc.com

C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several medium to weak bands in the 1450-1610 cm⁻¹ region. digitellinc.com

Tetrazole Ring Vibrations: The tetrazole ring itself has several characteristic vibrations. The N=N stretching absorption can be found around 1408 cm⁻¹, and other ring-related bands (including N-N=N) appear in the 1000-1300 cm⁻¹ range. beilstein-journals.org

Table 3: Key FT-IR Absorption Frequencies for Analogs of this compound

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol | O-H stretch (phenolic) | 3610 | nih.gov |

| C-H stretch (aliphatic) | 2918 | ||

| C=C stretch (aromatic) | 1596 | ||

| 3-Bromo-4-(1H-tetrazol-5-yl)-phenol | O-H stretch | 3078 | digitellinc.com |

| C=C stretch (aromatic) | 1604, 1600 | ||

| N-N stretch | 1291 | ||

| 2-Methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-one | Tetrazole ring | 1022, 1197 | beilstein-journals.org |

| N=N stretch | 1408 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Aryl tetrazoles exhibit characteristic absorption bands in the UV region, which are primarily due to π → π* electronic transitions within the aromatic and heterocyclic ring systems. researchgate.net The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents on the aromatic ring and the solvent polarity. rsc.org For instance, push-pull systems, where electron-donating and electron-withdrawing groups are present, can lead to significant red-shifting (bathochromic shift) of the absorption bands due to a smaller HOMO-LUMO energy gap. rsc.org In a series of 2,5-disubstituted tetrazoles, the longest absorption band (λ₁) was observed between 293 nm and 360 nm, with the exact position depending on the nature of the substituent. rsc.org Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and understand the nature of these electronic transitions. beilstein-journals.org

Table 4: UV-Vis Absorption Data for Aryl Tetrazole Analogs

| Compound | Solvent | λ_max (nm) | Transition Type | Reference |

|---|---|---|---|---|

| 2,5-disubstituted tetrazole (1a) | Acetonitrile (B52724) | 293 | π → π* (HOMO → LUMO) | rsc.org |

| 2,5-disubstituted tetrazole (1d) | Acetonitrile | 360 | π → π* (HOMO → LUMO) | rsc.org |

| Valsartan (a complex tetrazole derivative) | Not specified | 255 | π → π* (phenyl-tetrazole moiety) | researchgate.net |

| Mesoionic tetrazolium-5-aminide (8a) | n-hexane | Not specified | π → π | beilstein-journals.org |

| Mesoionic tetrazolium-5-aminide (8a) | Water | Not specified | n → π | beilstein-journals.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. The technique can distinguish between compounds with the same nominal mass but different chemical formulas by measuring mass-to-charge ratios (m/z) to a high degree of precision (typically to four or more decimal places).

For tetrazole derivatives, HRMS is crucial for confirming their successful synthesis. While specific experimental HRMS data for this compound is not widely published, analysis of closely related compounds demonstrates the utility of this technique. For instance, in the characterization of novel organocatalysts, HRMS data was acquired for analogs like 2-(2-methyl-2H-tetrazol-5-yl)phenol using a high-resolution Q–TOF mass spectrometer with electrospray ionization (ESI) researchgate.net. Similarly, HRMS analysis of other complex tetrazole-containing phenols, such as Ugi reaction products, has been reported, confirming their elemental composition with high accuracy rug.nlrug.nl.

The predicted monoisotopic mass for the protonated adduct ([M+H]⁺) of a structurally similar compound, 2-methyl-5-(1H-tetrazol-1-yl)aniline (C₈H₉N₅), is 176.09308 m/z. uni.lu It is expected that this compound (C₈H₈N₄O) would yield a similarly precise mass measurement, allowing for its unambiguous identification.

Table 1: Representative HRMS Data for Analogous Tetrazole Compounds This table presents data from structurally similar compounds to illustrate the principles of HRMS analysis.

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2-{[(2-Fluorophenyl)amino][1-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-yl]methyl}phenol | C₂₄H₂₄FN₅O₄ | 466.1812 | 466.1890 | rug.nl |

| 2,6-di-tert-butyl-4-((5-(cyclohexyl(phenylamino)methyl)-1H-tetrazol-1-yl)methyl)phenol | C₂₈H₃₉N₅O | 462.3227 | 462.3224 | rug.nl |

| 2,4,6-trinitrophenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)methyl)pentanamido)-3-methylbutanoate | C₃₀H₃₀N₈O₉ | 647.2218 (M+H)⁺ | Not explicitly stated, but characterization confirmed. | mdpi.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is extensively used for identifying and quantifying compounds in complex mixtures, making it ideal for impurity profiling and confirming the structure of reaction products. nih.govresearchgate.net

In the context of this compound synthesis, LC-MS/MS would be used to separate the target compound from unreacted starting materials, byproducts, and any potential regioisomers. For example, the synthesis of substituted tetrazoles can often yield multiple isomers. iucr.orgnih.gov LC separates these isomers based on their different polarities and interactions with the chromatographic column.

Following separation, each component enters the mass spectrometer. The first stage (MS1) isolates the parent ion of a specific component. This isolated ion is then fragmented, and the resulting fragment ions are analyzed in the second stage (MS2). The fragmentation pattern is a unique "fingerprint" that helps to confirm the structure of the compound and distinguish it from its isomers. For phenolic compounds, common fragmentation pathways include the loss of small neutral molecules like CO, H₂O, and for this specific compound, the characteristic fragmentation of the tetrazole ring. nih.govresearchgate.net

A typical LC-MS/MS method for a lipophilic phenolic compound might involve a reverse-phase C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing a small amount of formic acid to improve ionization. nih.gov The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode for high sensitivity and specificity, tracking specific transitions from the parent ion to its characteristic fragment ions. nih.gov

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. nih.govbohrium.com

While a crystal structure for this compound itself is not publicly available, the structure of a very close analog, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate , provides significant insight into the expected structural features. iucr.orgnih.goviucr.org

The crystal packing of molecules is governed by a network of non-covalent interactions. In tetrazolyl-phenol compounds, these interactions are critical for stabilizing the solid-state structure. rsc.org

Intermolecular Interactions: The crystal structure reveals that molecules are linked into larger assemblies through a combination of hydrogen bonds and π-π stacking.

Hydrogen Bonding: Pairs of molecules form inversion dimers through C—H⋯O hydrogen bonds. iucr.orgnih.goviucr.org

π-π Stacking: Within these dimers, the phenol rings are linked by offset π–π interactions, where the aromatic rings are stacked in a parallel but slipped arrangement. iucr.orgnih.goviucr.org This type of interaction is common in aromatic systems and contributes significantly to the crystal lattice energy.

Table 2: Key Interaction Data from Analog Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

| Interaction Type | Description | Distance/Parameter | Reference |

|---|---|---|---|

| Intramolecular H-Bond | O—H⋯N | - | iucr.orgnih.goviucr.org |

| Intermolecular H-Bond | C—H⋯O | - | iucr.orgnih.goviucr.org |

| π-π Stacking | Intercentroid Distance (Phenol-Phenol) | 3.759 (2) Å | iucr.orgnih.goviucr.org |

| π-π Stacking | Interplanar Distance | 3.526 (1) Å | iucr.org |

| π-π Stacking | Slippage | 1.305 Å | iucr.org |

Note: Specific bond lengths and angles for H-bonds were not detailed in the abstract but their presence was confirmed crystallographically.

The solid-state conformation of a molecule describes the spatial arrangement of its atoms. For 1,5-disubstituted tetrazoles, the tetrazole ring is known to act as a bioisostere for the cis-amide bond, imparting significant conformational rigidity. nih.govacs.orgresearchgate.net

In the crystal structure of the analog methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, the molecule adopts a specific, relatively planar conformation. iucr.orgnih.goviucr.org The dihedral angle, which measures the twist between two planes, is a key parameter in conformational analysis.

The tetrazole ring and the attached phenol ring are nearly coplanar, with a very small dihedral angle between them. iucr.orgnih.goviucr.org

The substituent group on the tetrazole nitrogen is oriented almost perpendicularly to the plane of the tetrazole ring. iucr.orgnih.goviucr.org

This preference for a planar arrangement between the phenol and tetrazole rings, locked in place by the intramolecular hydrogen bond, is a defining conformational feature that would also be expected in this compound.

Table 3: Conformational Data from Analog Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Dihedral Angle | Angle between the tetrazole ring and the phenol ring | 2.85 (13)° | iucr.orgnih.goviucr.org |

| Dihedral Angle | Angle between the methyl acetate (B1210297) group and the tetrazole ring | 82.61 (14)° | iucr.orgnih.goviucr.org |

Computational and Theoretical Investigations of 2 Methyl 5 1h Tetrazol 1 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, stability, and reactivity, which are crucial for predicting the behavior of the compound.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-methyl-5-(1H-tetrazol-1-yl)phenol, DFT calculations, typically using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to optimize the molecular geometry and determine its ground state properties. researchgate.net

These calculations yield important parameters such as the total energy, bond lengths, and bond angles of the most stable molecular structure. For example, studies on similar 5-substituted phenyltetrazoles have used DFT at the B3LYP/6-31G(d,p) level to correlate molecular electronic properties with experimental observations. researchgate.net The results of such a study would provide a detailed three-dimensional model of the molecule, revealing the spatial arrangement of the phenol (B47542), methyl, and tetrazole moieties.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Related Phenyl-Tetrazole Compound Note: The following data is representative of a typical DFT study on a related compound and is for illustrative purposes only.

| Parameter | Calculated Value |

| Method/Basis Set | B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | -650.12345 |

| Dipole Moment (Debye) | 3.45 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is widely used to predict spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum calculations. d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method, often performed at the DFT level, is a standard approach. nih.gov For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom. These predictions are highly sensitive to the molecular geometry and electronic environment. For instance, the chemical shift of the phenolic -OH proton would be influenced by potential intramolecular hydrogen bonding. acs.org

Vibrational Frequencies: Theoretical calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. These frequencies are then compared with experimental infrared (IR) and Raman spectra. researchgate.net DFT calculations can help assign specific absorption bands to molecular motions, such as the C-H stretches of the phenyl ring, the N-N stretches of the tetrazole ring, and the O-H bending of the phenol group. nih.gov For example, in a study of 2-(1H-tetrazol-5-yl)phenol, FT-IR spectra were successfully interpreted with the aid of DFT calculations. rsc.org

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts and Vibrational Frequencies for Related Compounds Note: This data is hypothetical and for illustrative purposes, based on typical values for phenyl-tetrazole systems.

| Parameter | Predicted Value | Assignment |

| ¹H NMR (ppm) | ||

| δ(H) | 10.20 | Phenolic OH |

| δ(H) | 7.00 - 7.90 | Aromatic CH |

| δ(H) | 2.40 | Methyl CH₃ |

| Vibrational Frequencies (cm⁻¹) | ||

| ν | ~3100 | Aromatic C-H stretch |

| ν | 1615 | C=C stretch (aromatic) |

| ν | 1400-1450 | N=N, N-N stretch (tetrazole) |

| ν | 1200-1300 | C-O stretch / O-H bend |

Analysis of Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) provides a map of the electron density distribution. The MEP visualizes the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atom of the phenol group, indicating these are sites susceptible to electrophilic attack. researchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Understanding the conformational preferences is essential as the biological activity and physical properties of a molecule can depend on its three-dimensional shape.

Identification of Stable Conformers

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl ring to the tetrazole ring. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step to map the potential energy surface (PES). researchgate.net This process identifies the low-energy, stable conformers. Studies on similar bicyclic azoles have successfully used DFT calculations to locate stable minima on the potential energy surface. researchgate.net For the target molecule, the analysis would likely reveal one or more stable conformers defined by the specific dihedral angle between the two rings.

Understanding Tautomeric Preferences and Dynamics

The 1H-tetrazole ring can exist in two tautomeric forms: the 1H- and the 2H-tautomer, depending on the position of the hydrogen atom on the nitrogen atoms. thieme-connect.de While the title compound is explicitly named as a 1H-tetrazole derivative, computational studies are crucial for determining the relative stability of the two corresponding N-substituted tautomers (1-substituted vs. 2-substituted tetrazole).

Theoretical calculations can determine the relative energies of the 1-substituted and 2-substituted isomers. mdpi.com This is achieved by optimizing the geometry of each tautomer and comparing their ground state energies. For many 5-substituted tetrazoles, the 1H-tautomer is found to be more stable in solution, though this can be influenced by the nature of the substituent and solvent effects. thieme-connect.de Computational studies on related compounds like 5-(1H-tetrazol-1-yl)-1,2,4-triazole have explored these tautomeric equilibria in detail. researchgate.net Such an analysis for this compound would clarify which isomeric form is energetically favored.

Advanced Research Applications of 2 Methyl 5 1h Tetrazol 1 Yl Phenol in Chemical and Medicinal Chemistry

Exploration as a Precursor in Preclinical Drug Discovery

The utility of 2-methyl-5-(1H-tetrazol-1-yl)phenol as a building block in the synthesis of potential drug candidates is a key area of investigation. Its chemical structure lends itself to various modifications, allowing for the creation of diverse molecular entities for biological screening.

Bioisosteric Utility as a Carboxylic Acid Mimic

A fundamental concept in medicinal chemistry is bioisosterism, where a functional group is replaced by another with similar physicochemical properties to enhance the biological activity or pharmacokinetic profile of a compound. The tetrazole ring is a well-established bioisostere of the carboxylic acid group. tandfonline.comnih.govresearchgate.net This is attributed to their comparable pKa values and planar, delocalized electronic systems. nih.gov The 5-substituted 1H-tetrazole moiety is found in numerous FDA-approved drugs, highlighting its success as a carboxylic acid surrogate.

The replacement of a carboxylic acid with a tetrazole can offer several advantages, including increased lipophilicity, which can improve oral bioavailability, and enhanced metabolic stability against common transformations that carboxylic acids undergo in the liver. tandfonline.com Furthermore, tetrazoles can engage in various noncovalent interactions with biological targets. tandfonline.com The tetrazole group in this compound can thus be strategically employed to mimic a carboxylic acid functionality in drug design, potentially leading to compounds with improved efficacy and drug-like properties. rsc.org

Contribution to the Development of Novel Chemical Libraries

The synthesis of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a multitude of compounds to identify new therapeutic leads. The structure of this compound makes it an attractive starting material for the generation of such libraries. beilstein-journals.orgacs.org The tetrazole ring can be introduced into various scaffolds through methods like multicomponent reactions (MCRs), which allow for the rapid and efficient creation of a diverse range of molecules from simple building blocks. beilstein-journals.orgacs.orgacs.org This approach facilitates the exploration of a vast chemical space to discover novel compounds with desired biological activities. beilstein-journals.org The development of synthetic routes to generate libraries of tetrazole-containing compounds is an active area of research, aiming to meet the growing demand for new drug candidates. beilstein-journals.orgacs.org

Evaluation of Biological Activities in In Vitro Systems

Derivatives of tetrazolyl phenols have been the subject of numerous studies to evaluate their potential as therapeutic agents across a spectrum of diseases. These in-vitro investigations provide crucial preliminary data on their biological effects.

Antimicrobial Spectrum and Potency (e.g., Antibacterial, Antifungal)

The search for new antimicrobial agents is a global health priority. Tetrazole derivatives have demonstrated a broad range of antimicrobial activities. tandfonline.comresearchgate.netresearchgate.net Studies on various tetrazole-containing compounds have shown their potential against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. nih.govekb.egasianpubs.org For instance, some synthesized tetrazole derivatives have exhibited good antimicrobial action against various bacterial strains, although their efficacy against fungi like Aspergillus fumigatus and Candida albicans can be limited in some cases. ekb.eg The antimicrobial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), with lower values indicating higher potency.

| Compound Type | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| Novel Tetrazole Derivatives | Gram-positive and Gram-negative bacteria | Good antimicrobial action | ekb.eg |

| Tetrazole Schiff Bases | Various bacteria and fungi | Good antibacterial and antifungal activities | nih.gov |

| Tetrazole Containing Maleamic and Phthaleamic Acid Derivatives | Various bacteria | Good antimicrobial activity for specific derivatives | asianpubs.org |

| Tetrazole-based Flavonoid Derivatives | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Aspergillus niger, A. flavus, Fusarium oxysporum | Some compounds showed very good activity compared to standard drugs |

Antioxidant Potential and Mechanism of Action

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. researchgate.net The presence of the phenolic hydroxyl group in this compound suggests its potential as an antioxidant. Research on related tetrazole derivatives has indeed confirmed such activity. kashanu.ac.irnih.govnih.gov The antioxidant capacity of these compounds is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the phosphomolybdenum method. researchgate.netrsc.org Studies have shown that some tetrazole derivatives exhibit significant antioxidant properties, in some cases even at very low concentrations. nih.gov

| Compound Type | Assay Method | Observed Activity | Reference |

|---|---|---|---|

| Tetrazole Derivatives from Quinaldic Acid | Not specified | Demonstrated antioxidant activity in some selected compounds | kashanu.ac.ir |

| 5-Substituted 1H-tetrazole Derivatives | DPPH assay | Exhibited great antioxidant properties even at very low doses | nih.gov |

| Sulfonamide Derivatives with Tetrazole and Oxadiazole Rings | DPPH radical scavenging assay | Good potential scavenging antioxidant activity | researchgate.net |

| Biphenyl-based Tetrazole Derivatives | DPPH assay | Significant free radical scavenging potentials | nih.gov |

Preclinical Anticancer Screening and Cytotoxicity Studies

The development of novel anticancer agents is a critical area of pharmaceutical research. Tetrazole derivatives have emerged as a promising class of compounds with potential anticancer activity. tandfonline.comresearchgate.net In vitro screening against various human cancer cell lines is a common first step in identifying potential drug candidates. These studies measure the cytotoxicity of the compounds, often reported as the IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells. nih.govbrieflands.comnih.gov

Research on various tetrazole derivatives has demonstrated their cytotoxic effects against a range of cancer cell lines. nih.govscirp.org For example, certain tetrazole derivatives have been shown to be potential drug candidates against epidermoid carcinoma. nih.gov The specific molecular mechanisms underlying the anticancer activity of these compounds are an area of active investigation and may involve processes such as apoptosis induction. brieflands.comnih.gov

| Compound Type | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol (B47542) and its metal complexes | Not specified | Anticancer and antimicrobial agents | scirp.org |

| 5-Substituted 1H-tetrazoles | Epidermoid cancer cell line (A431), Colon cancer line (HCT116) | Potent derivative identified as a potential drug against epidermoid carcinoma | nih.gov |

Anti-inflammatory and Analgesic Research in Cellular Models

The structural motifs within this compound—namely the tetrazole and phenol moieties—are found in many compounds investigated for anti-inflammatory and analgesic properties. researchgate.net Tetrazole derivatives have been noted for their potential to reduce inflammation and provide pain relief. researchgate.net Research on related heterocyclic compounds has provided insights into the potential mechanisms through which derivatives of this phenol might act.

Phenolic compounds are known to exert anti-inflammatory effects by modulating key signaling pathways. frontiersin.org For instance, certain phenolic acids can inhibit the Toll-like receptor (TLR)/MyD88 and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response. frontiersin.org In a similar vein, studies on pyrazolyl thiazolones, which are also nitrogen-containing heterocycles, have demonstrated anti-inflammatory action through the inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. nih.gov These compounds were also found to suppress the differentiation of monocytes into macrophages and reduce the production of inflammatory cytokines by activated macrophages, suggesting multiple points of intervention in the inflammatory cascade. nih.gov

While direct cellular studies on this compound are not extensively documented, the known activities of its constituent functional groups suggest it is a viable candidate for investigation in cellular models of inflammation and pain.

Investigations into Enzyme Inhibition and Receptor Binding

The tetrazole ring is a critical component in drug design, often used as a bioisostere of a carboxylic acid, which allows it to bind to various enzymes and receptors to modulate their function. This mimicry can enhance pharmacokinetic properties like solubility and bioavailability. ontosight.ai The phenolic group also contributes to biological activity, with phenols known to act as inhibitors for certain enzymes, such as carbonic anhydrase, by anchoring to the zinc-coordinated water molecule within the enzyme's active site. nih.gov

Research into structurally related compounds highlights the potential of this compound as a scaffold for developing enzyme inhibitors and receptor antagonists. For example, complex derivatives containing a tetrazole ring have been synthesized and evaluated as potent angiotensin-II receptor antagonists for managing hypertension and as urease inhibitors. mdpi.comnih.gov Other research has identified N-phenylisonicotinamide derivatives bearing a 3-(1H-tetrazol-1-yl) group as potent inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in hyperuricemia. nih.gov Furthermore, compounds combining a phenol and a tetrazole group within a larger structure have been designed as antagonists for the leukotriene B4 (LTB4) receptor, which is involved in inflammatory processes. nih.gov

Table 1: Examples of Enzyme and Receptor Inhibition by Tetrazole- and Phenol-Containing Compounds

| Compound Class/Derivative | Target Enzyme/Receptor | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Valsartan Derivatives (contain tetrazole) | Angiotensin-II Receptor | Hypertension | mdpi.comnih.gov |

| Valsartan Derivatives (contain tetrazole) | Urease | Infections (e.g., H. pylori) | mdpi.com |

| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives | Xanthine Oxidase (XO) | Hyperuricemia/Gout | nih.gov |

| (Hydroxyphenyl)pyrazoles (contain tetrazole) | Leukotriene B4 (LTB4) Receptor | Inflammation | nih.gov |

| Substituted Phenols | Carbonic Anhydrase (TcCA) | Anti-protozoal | nih.gov |

Applications in Coordination Chemistry and Materials Science

The bifunctional nature of this compound, with its phenolic oxygen and multiple nitrogen atoms in the tetrazole ring, makes it an excellent candidate for applications in coordination chemistry and the design of advanced materials.

In coordination chemistry, multitopic ligands are of great interest for their ability to form stable complexes with a variety of metal ions. bohrium.com The this compound molecule possesses ideal characteristics for a chelating ligand. The phenolic oxygen, upon deprotonation, can form a strong bond with a metal center, while the nitrogen atoms of the tetrazole ring provide additional coordination sites. This allows the molecule to act as a bidentate or even a bridging ligand, facilitating the assembly of mononuclear or polynuclear metal complexes.

Studies on similar phenol and tetrazole-containing ligands have demonstrated their ability to coordinate with a range of transition metals, including copper(II), manganese(II), iron(II), cobalt(II), and nickel(II). mdpi.com The resulting metal complexes have diverse geometries and properties, which can be tuned by the specific metal ion and the substituents on the ligand. The flexible coordination behavior of the tetrazole ring is particularly advantageous, enabling the formation of complex and robust structural assemblies. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Tetrazole-based ligands are highly valued in MOF synthesis due to their numerous bridging coordination modes, which facilitate the creation of porous architectures suitable for applications like gas storage and separation. rsc.org

Ligands containing both tetrazole and other functional groups, such as carboxylates, have been successfully used to construct MOFs with interesting topologies and properties. rsc.orgresearchgate.net For instance, MOFs built with 5-(tetrazol-5-yl)isophthalic acid have been reported. researchgate.net Given its rigid structure and distinct coordination sites (the phenolic oxygen and the tetrazole nitrogens), this compound is a promising candidate as a building block for novel MOFs. It could function as a linker, connecting metal nodes to form 2D or 3D frameworks with potentially unique pore environments influenced by the methyl and phenol groups. The isomerization and diverse coordination possibilities of tetrazole-based ligands offer a rich field for synthetic exploration in creating new MOF structures. rsc.org

Future Directions and Emerging Research Areas for this compound

The unique structural features of this compound open up several avenues for future research and development, particularly in the creation of specialized chemical tools.

There is a growing demand for sensitive and selective analytical probes for detecting various species, such as metal ions, in biological and environmental systems. Fluorescent chemosensors are particularly attractive due to their high sensitivity and ease of use. The design of such sensors often relies on a molecule that can selectively bind to a target analyte and produce a measurable change in its fluorescence.

The structure of this compound is well-suited for this purpose. The combination of the phenolic hydroxyl group and the nitrogen atoms of the tetrazole ring provides an ideal pocket for chelating metal ions. ekb.eg Research has shown that other tetrazole derivatives can act as fluorescent chemosensors for metal ions like Zn²⁺ and Al³⁺. ekb.eg The binding event with the metal ion alters the electronic properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. The methyl group on the phenol ring of the title compound could further be used to fine-tune the electronic properties and steric environment of the binding site, potentially enhancing selectivity for a specific metal ion. Future research could focus on synthesizing and evaluating this compound and its derivatives as novel fluorescent probes for various analytical applications.

Advanced Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The synthesis of complex heterocyclic compounds such as this compound is increasingly benefiting from advanced methodologies that offer improvements in efficiency, safety, and scalability over traditional batch processing. Two such transformative approaches, flow chemistry and machine learning-assisted synthesis, represent the forefront of modern chemical production and research.

Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology for the synthesis of tetrazoles, a class of compounds for which the use of hazardous reagents like azides is common. core.ac.ukmit.edu By conducting reactions in a continuously flowing stream through a microreactor or a coiled tube, flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety by minimizing the volume of hazardous materials at any given moment. core.ac.ukbeilstein-journals.org

The synthesis of 5-substituted tetrazoles from organic nitriles and an azide (B81097) source is a well-documented transformation that is particularly amenable to flow conditions. core.ac.uk This approach mitigates the risks associated with the accumulation of potentially explosive intermediates like hydrazoic acid or shock-sensitive metal azides. core.ac.ukmit.edu For the synthesis of this compound, a hypothetical flow process could be envisioned starting from a suitable nitrile precursor. The process would involve pumping a solution of the nitrile and an azide source, such as sodium azide, through a heated reactor coil to facilitate the [3+2] cycloaddition reaction. core.ac.uk The ability to operate at elevated temperatures and pressures in a controlled manner can dramatically reduce reaction times and improve yields compared to conventional batch methods. core.ac.uknih.gov

Several research groups have demonstrated the efficiency of flow synthesis for a variety of tetrazoles, achieving high yields and excellent purity. core.ac.ukmdpi.com These systems can be scaled up by extending the operational time of the flow reactor, allowing for the production of gram quantities of the target compound per day from a laboratory-scale setup. core.ac.uk

Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound

| Parameter | Value | Purpose |

| Starting Material | 3-cyano-4-methylphenol | Nitrile precursor for tetrazole ring formation. |

| Reagent | Sodium Azide (NaN₃) | Azide source for cycloaddition. |

| Catalyst/Promoter | Zinc Bromide (ZnBr₂) | Facilitates the cycloaddition of nitriles and azides. researchgate.net |

| Solvent | N-Methyl-2-pyrrolidone (NMP)/Water | To dissolve reagents and facilitate the reaction. |

| Flow Rate | 0.35 mL/min | Controls the residence time of reactants in the heated zone. |

| Reactor Temperature | 190 °C | Provides thermal energy to drive the reaction. |

| Residence Time | 20 min | Ensures sufficient time for the reaction to reach completion. |

| Pressure | 10-15 bar | Allows for heating above the solvent's boiling point. |

| Product Output | ~115 g/day | Illustrates the potential for scalability. core.ac.uk |

This table presents a hypothetical, yet plausible, set of conditions based on established flow chemistry protocols for tetrazole synthesis. core.ac.uk

Machine Learning-Assisted Synthesis

The integration of machine learning (ML) into organic synthesis is revolutionizing how chemists approach the discovery and optimization of reaction pathways. nih.gov ML models can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, thereby guiding experimental design and accelerating the development of efficient synthetic routes. researchgate.netacs.org

For a target molecule like this compound, ML can be applied in several ways:

Retrosynthesis Prediction: AI-driven retrosynthesis tools can propose viable synthetic pathways by working backward from the target molecule. researchgate.netmdpi.comnih.gov These models, trained on extensive reaction databases, can suggest novel disconnections and precursor molecules that a human chemist might not consider. researchgate.net

Reaction Condition Optimization: One of the most powerful applications of ML is in the optimization of reaction conditions. nih.govarxiv.org By building a model based on a set of initial experiments, an active learning algorithm can suggest the next set of experiments to perform to maximize a desired outcome, such as reaction yield. arxiv.org This approach can significantly reduce the number of experiments needed to identify the optimal catalyst, solvent, base, and temperature for key steps, such as the formation of the tetrazole ring or the introduction of functional groups onto the phenol scaffold. acs.org For instance, ML has been used to explore conditions for Suzuki-Miyaura cross-coupling reactions involving nitrogen heterocycles. arxiv.orgacs.org

Predicting Reactivity: ML models can predict the reactivity of different substrates under specific conditions. acs.org This is particularly useful when dealing with multifunctional molecules where selectivity is a concern. A model could predict the likelihood of side reactions and help in choosing conditions that favor the desired transformation for synthesizing this compound.

Table 2: Illustrative Data for a Machine Learning Model to Optimize Tetrazole Synthesis

| Substrate (Nitrile) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-cyano-4-methylphenol | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 75 |

| 3-cyano-4-methylphenol | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 82 |

| 3-cyano-4-methylphenol | CuI | None | DBU | DMF | 120 | 68 |

| 3-cyano-4-methylphenol | ZnBr₂ | None | None | NMP/H₂O | 150 | 91 |

| 3-cyano-4-methylphenol | Pd₂(dba)₃ | cataCXium A | K₃PO₄ | THF | 80 | 55 |

This table represents a sample dataset that a machine learning algorithm could use to build a predictive model for optimizing the yield of a key synthetic step. The model would analyze the relationships between the input features (reactants, conditions) and the output (yield) to suggest optimal combinations.

The synergy between advanced synthetic platforms like flow chemistry and the predictive power of machine learning offers a pathway to develop highly efficient, safe, and scalable methods for producing complex molecules like this compound for advanced research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.